molecular formula C15H13Cl2NO3 B5790704 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide

2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide

Cat. No. B5790704
M. Wt: 326.2 g/mol
InChI Key: IEDJAWDNQGAILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in cancer treatment and as a tool for studying the role of certain proteins in the body. In

Mechanism of Action

2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide functions as a competitive inhibitor of Hsp90 by binding to the ATP-binding site of the protein. This prevents the binding of ATP and subsequent conformational changes necessary for the chaperone activity of Hsp90. The inhibition of Hsp90 by 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide leads to the degradation of client proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. In addition to its role in inhibiting Hsp90, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to inhibit the activity of other chaperone proteins, such as Hsp70 and Grp94. 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been shown to have anti-inflammatory effects, as it inhibits the activity of the pro-inflammatory protein NF-κB.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for Hsp90 and other chaperone proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations.

Future Directions

One potential future direction for 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is its use in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. This could potentially enhance the anti-cancer effects of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide and reduce the likelihood of drug resistance. Additionally, further research could be done to explore the potential therapeutic applications of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide in other diseases, such as neurodegenerative disorders or autoimmune diseases.
In conclusion, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and as a tool for studying the role of chaperone proteins in the body. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable compound for scientific research.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 3,5-dimethoxyaniline to form the final product, 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has been shown to have promising effects in cancer treatment, specifically in inhibiting the activity of the protein Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the folding and stability of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins and ultimately result in cancer cell death. 2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide has also been used as a tool for studying the role of Hsp90 in other cellular processes, such as the regulation of steroid hormone receptors.

properties

IUPAC Name

2,5-dichloro-N-(3,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)13-5-9(16)3-4-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDJAWDNQGAILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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